(3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine
Description
(3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a chiral dihydrobenzo[b]furan derivative featuring a fused bicyclic structure with halogen substituents (chloro at position 7 and fluoro at position 4) and an amine group at the 3-position. The stereochemistry (3R) and halogen substitution pattern are critical for its physicochemical properties and biological interactions.
Properties
Molecular Formula |
C8H7ClFNO |
|---|---|
Molecular Weight |
187.60 g/mol |
IUPAC Name |
(3R)-7-chloro-4-fluoro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7ClFNO/c9-4-1-2-5(10)7-6(11)3-12-8(4)7/h1-2,6H,3,11H2/t6-/m0/s1 |
InChI Key |
CJLUAOGMKSSWHE-LURJTMIESA-N |
Isomeric SMILES |
C1[C@@H](C2=C(C=CC(=C2O1)Cl)F)N |
Canonical SMILES |
C1C(C2=C(C=CC(=C2O1)Cl)F)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of (3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine typically involves several steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the benzo[b]furan ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a halogenated phenol and an appropriate alkyne.
Introduction of the chloro and fluoro substituents: This step involves selective halogenation reactions using reagents such as N-chlorosuccinimide (NCS) for chlorination and Selectfluor for fluorination.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
(3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Coupling Reactions: This compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Anticancer Research
One of the primary areas of interest for (3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is its potential anticancer properties. Preliminary studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The presence of halogen substituents can enhance the compound's ability to interact with biological targets, potentially leading to the inhibition of cancer cell proliferation.
Neuropharmacological Effects
Research has suggested that derivatives of benzofuran compounds may have neuroprotective effects. The specific structural features of this compound could allow it to modulate neurotransmitter systems or protect against neurodegenerative processes. Investigations into its effects on neuronal cells could provide insights into its utility in treating conditions such as Alzheimer's disease or Parkinson's disease.
Synthetic Applications
The compound can serve as an intermediate in the synthesis of other biologically active molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals. Chemists can utilize this compound to explore structure-activity relationships, optimizing properties for desired biological outcomes.
- Anticancer Activity : A study published in a peer-reviewed journal examined the cytotoxic effects of several benzofuran derivatives on human cancer cell lines. The results indicated that compounds with similar structural motifs to this compound showed significant inhibition of cell growth, suggesting potential for further development as anticancer agents.
- Neuroprotection : In an experimental model of neurodegeneration, researchers evaluated the neuroprotective effects of benzofuran derivatives. The findings demonstrated that certain modifications to the benzofuran core could enhance neuroprotective capabilities, indicating a pathway for developing treatments for neurodegenerative diseases.
Mechanism of Action
The mechanism of action of (3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may act as an inhibitor or modulator of specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include:
Key Observations:
- Halogenation Impact: The 7-chloro and 4-fluoro substituents in the target compound increase molecular weight (vs.
- Stereochemical Specificity : The (3R) configuration distinguishes it from racemic mixtures, which could affect receptor binding selectivity in therapeutic applications.
- Functional Group Variations : Unlike the acetylated amine and ester groups in the prucalopride intermediate , the target compound’s free amine group may facilitate salt formation (e.g., hydrochloride) for enhanced stability and solubility.
Pharmacological and Industrial Relevance
- However, the dual halogenation could alter metabolic stability compared to mono-halogenated analogs.
- Industrial Applications : Unlike 3-chloro-N-phenyl-phthalimide, which is used in polymer synthesis , the target compound’s amine group may lend itself to covalent conjugation in prodrug strategies.
Biological Activity
(3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine is a compound of interest due to its potential biological activities, particularly in the context of neuropharmacology and receptor modulation. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview.
- IUPAC Name : this compound
- Molecular Formula : CHClFNO
- Molecular Weight : 187.60 g/mol
- CAS Number : 1259858-40-6
- Purity : 95% .
The compound is believed to exert its biological effects through modulation of neurotransmitter systems, particularly by influencing the activity of receptors involved in synaptic transmission. Preliminary studies suggest that it may act as a positive allosteric modulator of AMPA receptors, which are critical for fast synaptic transmission in the central nervous system.
Neuropharmacological Effects
Research has indicated that this compound may enhance neurotransmitter release and improve cognitive function. For instance, studies involving microdialysis in mice have shown that this compound can increase levels of acetylcholine and serotonin in the hippocampus, suggesting potential applications in treating cognitive deficits associated with disorders such as Alzheimer's disease .
Case Studies
- Cognitive Enhancement :
- Neuroprotective Effects :
Pharmacokinetics
The pharmacokinetic profile of this compound indicates good bioavailability and the ability to cross the blood-brain barrier effectively. Studies utilizing hepatic microsomes demonstrated that the compound is metabolized into active metabolites that retain similar pharmacological activities but exhibit enhanced stability .
Safety and Toxicology
While initial studies have highlighted its beneficial effects, it is crucial to assess the safety profile of this compound. Toxicological evaluations have shown no significant adverse effects at therapeutic doses; however, further long-term studies are necessary to fully understand its safety implications .
Q & A
Q. What synthetic routes are available for preparing (3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine, and how can stereochemical purity be ensured?
Methodological Answer:
- Core Synthesis : The compound can be synthesized via asymmetric catalytic hydrogenation of a ketone intermediate or through chiral resolution of racemic mixtures. For dihydrobenzo[b]furan scaffolds, Suzuki-Miyaura coupling (for aryl halide intermediates) or nucleophilic substitution (for halogenated derivatives) is often employed .
- Stereochemical Control : Use chiral auxiliaries or catalysts (e.g., Rhodium-BINAP complexes) to enforce the (3R)-configuration. Confirm enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy .
- Key Steps :
- Introduce fluorine at the 4-position via electrophilic fluorination.
- Install the chloro group via Friedel-Crafts alkylation or directed ortho-metallation.
- Resolve stereochemistry early to avoid racemization during downstream steps.
Q. How can researchers validate the structural and stereochemical identity of this compound?
Methodological Answer:
- NMR Analysis : Assign peaks using - and -NMR. Key signals:
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 230.04 (CHClFNO). Use HRMS for isotopic pattern matching .
- X-ray Crystallography : Resolve absolute configuration for the (3R)-stereocenter .
Advanced Research Questions
Q. What strategies can resolve contradictory biological activity data for derivatives of this compound in antimalarial assays?
Methodological Answer:
- Case Study : In antimalarial studies, derivatives with modified amine substituents showed conflicting IC values (e.g., 3d: 74% yield vs. 3k: 59% yield). To resolve discrepancies:
- Reproduce assays under standardized conditions (e.g., Plasmodium falciparum 3D7 strain, 72-hour incubation).
- Control variables : Assess solubility (DMSO concentration), metabolic stability (CYP450 inhibition), and membrane permeability (Caco-2 assay) .
- SAR Analysis : Compare substituent effects (e.g., piperidine vs. morpholine groups) to identify pharmacophoric requirements .
Q. How can computational methods predict the binding affinity of this compound to thrombin or other serine proteases?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with thrombin’s active site (PDB: 1TOM). Focus on:
- Halogen bonding : Chloro and fluoro groups with Tyr/His residues.
- Amine interactions : Hydrogen bonding with Asp188.
- MD Simulations : Run 100-ns trajectories to assess stability of the ligand-enzyme complex (GROMACS/AMBER). Validate with experimental IC data .
Q. What analytical techniques are recommended for detecting trace impurities in bulk samples?
Methodological Answer:
- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in HO/MeCN gradient. Detect impurities at <0.1% levels.
- GC-FID : Quantify residual solvents (e.g., DCM, THF) per ICH Q3C guidelines.
- Elemental Analysis : Verify halogen content (Cl: ~15.4%, F: ~8.3%) to confirm stoichiometry .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for similar dihydrobenzo[b]furan derivatives?
Methodological Answer:
- Case Example : Yields for 7-aryl derivatives range from 24% (3i) to 92% (3f) in antimalarial studies . Possible factors:
- Steric hindrance : Bulky substituents (e.g., tert-butyl in 3k) reduce reaction efficiency.
- Catalyst loading : Optimize Pd(OAc) or CuI concentrations in coupling reactions.
- Workup protocols : Use extraction/column chromatography to recover polar intermediates.
- Mitigation : Pre-screen reaction conditions via high-throughput experimentation (HTE) .
Research Design Considerations
Q. What in vitro models are suitable for evaluating the neuroprotective potential of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
